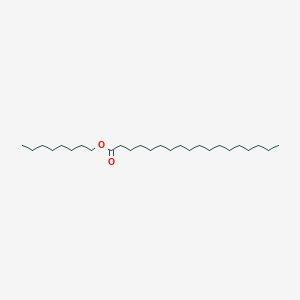

Octyl stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGMITQLXAGZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059367 | |

| Record name | Octyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-36-4 | |

| Record name | Stearic acid, octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772Y4UFC8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl stearate is an ester of stearic acid and octanol, widely utilized in the cosmetics, personal care, and pharmaceutical industries as an emollient, solvent, and lubricant.[1][2] Its favorable safety profile and desirable sensory characteristics, such as providing a smooth, non-greasy feel, make it a common ingredient in a variety of formulations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its two primary isomers: n-octyl stearate and 2-ethylhexyl stearate.

Chemical Structure and Isomers

This compound is the product of the esterification of stearic acid (octadecanoic acid) with an eight-carbon alcohol (octanol). The term "this compound" can refer to several isomers depending on the structure of the octanol used. The two most commercially significant isomers are:

-

n-Octyl Stearate: Formed from the reaction of stearic acid and n-octanol (1-octanol). It has a linear octyl chain.

-

2-Ethylhexyl Stearate: Formed from the reaction of stearic acid and 2-ethylhexanol. It features a branched octyl chain.

The structural differences between these isomers influence their physical and chemical properties.

Table 1: Structural Information of this compound Isomers

| Property | n-Octyl Stearate | 2-Ethylhexyl Stearate |

| IUPAC Name | octyl octadecanoate | 2-ethylhexyl octadecanoate[1] |

| Synonyms | n-octyl stearate, Stearic acid, octyl ester | Ethylhexyl stearate, Octadecanoic acid, 2-ethylhexyl ester[1] |

| CAS Number | 109-36-4 | 22047-49-0[1] |

| Molecular Formula | C₂₆H₅₂O₂ | C₂₆H₅₂O₂[1] |

| SMILES String | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC | CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC[3] |

| InChI Key | IIGMITQLXAGZTL-UHFFFAOYSA-N | OPJWPPVYCOPDCM-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values are predicted and may vary depending on the experimental conditions.

Table 2: Physicochemical Properties of this compound Isomers

| Property | n-Octyl Stearate | 2-Ethylhexyl Stearate |

| Molecular Weight ( g/mol ) | 396.69[4] | 396.69 |

| Appearance | - | Clear, colorless to slightly yellowish liquid |

| Melting Point (°C) | 43-44 (Predicted)[4] | < 6 (Pour point) |

| Boiling Point (°C) | 438.7 ± 13.0 (Predicted)[4] | > 300 |

| Density (g/cm³) | 0.860 ± 0.06 (Predicted)[4] | ~0.860 at 20 °C[5] |

| Flash Point (°C) | - | > 200 (Open cup)[5] |

| Solubility | Insoluble in water; Soluble in alcohol[6] | Insoluble in water; Soluble in many organic solvents[2] |

| Refractive Index | - | ~1.4563 (Estimate)[2] |

| Vapor Pressure | - | <1 hPa at 20°C[5] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of stearic acid with the corresponding octanol isomer. Both acid-catalyzed and enzyme-catalyzed methods are employed.

This protocol describes a general procedure for the synthesis of n-octyl stearate using an acid catalyst.

Materials:

-

Stearic acid

-

n-Octanol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)[2]

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., hexane or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine stearic acid and a slight molar excess of n-octanol (e.g., 1:1.2 molar ratio).

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the stearic acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like hexane or diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-octyl stearate.

-

Purify the crude product by fractional distillation under vacuum to yield pure n-octyl stearate.[7][8]

This protocol outlines a lipase-catalyzed synthesis of 2-ethylhexyl stearate, which offers a more environmentally friendly alternative to acid catalysis.[9][10]

Materials:

-

Stearic acid

-

2-Ethylhexanol

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)[9]

-

Solvent (optional, e.g., n-hexane)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a temperature-controlled reaction vessel, combine stearic acid and 2-ethylhexanol. A molar excess of the alcohol may be used to drive the reaction forward.[9]

-

Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the substrates).

-

If a solvent is used, add it to the mixture. For a solvent-free system, proceed without a solvent.

-

If desired, add molecular sieves to adsorb the water produced during the esterification.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with continuous stirring or shaking.[9]

-

Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or by titrating the remaining free fatty acids.

-

Upon completion of the reaction, separate the immobilized lipase by filtration. The enzyme can be washed with a solvent and reused.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting 2-ethylhexyl stearate can be purified by vacuum distillation to remove any unreacted starting materials.

Analytical Characterization

GC-MS is a powerful technique for the analysis of this compound, allowing for both qualitative identification and quantitative purity assessment.

Sample Preparation:

-

For purity analysis, dissolve a small amount of the this compound sample in a suitable solvent such as hexane or chloroform.

-

For the analysis of fatty acid composition in a mixture, a derivatization step to form fatty acid methyl esters (FAMEs) is often employed. This involves transesterification with methanol in the presence of a catalyst.

GC-MS Parameters (General):

-

Column: A low-polarity capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating fatty acid esters.[3] For more complex mixtures or isomeric separation, a more polar column like a polyethylene glycol (e.g., Carbowax) or a cyanopropyl-based phase may be necessary.[11]

-

Injector Temperature: 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a final temperature of 250-300°C. For example, start at 120°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 10 minutes.[12]

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation:

-

For liquid samples like 2-ethylhexyl stearate, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. A small drop of the liquid is placed directly on the ATR crystal.[13]

Expected Absorption Bands:

-

C=O Stretch (Ester): A strong, characteristic absorption band is expected in the range of 1750-1735 cm⁻¹.[14][15]

-

C-O Stretch (Ester): Two or more strong bands will appear in the region of 1300-1000 cm⁻¹.[14]

-

C-H Stretch (Aliphatic): Strong bands will be observed in the 3000-2850 cm⁻¹ region due to the long hydrocarbon chains.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve the this compound sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for esters.[16][17] Tetramethylsilane (TMS) is used as an internal standard.

Expected Chemical Shifts (¹H NMR, approximate):

-

-O-CH₂- (ester alkyl chain): A triplet around 4.05 ppm.

-

-C(=O)-CH₂- (stearic acid chain): A triplet around 2.28 ppm.

-

-CH₂- (long aliphatic chains): A broad multiplet between 1.20-1.70 ppm.

-

-CH₃ (terminal methyl groups): Triplets around 0.88 ppm.

Expected Chemical Shifts (¹³C NMR, approximate):

-

C=O (ester carbonyl): A signal around 174 ppm.

-

-O-CH₂- (ester alkyl chain): A signal around 65 ppm.

-

-C(=O)-CH₂- (stearic acid chain): A signal around 34 ppm.

-

-CH₂- (long aliphatic chains): Multiple signals in the range of 22-32 ppm.

-

-CH₃ (terminal methyl groups): Signals around 14 ppm.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. macbeth-project.eu [macbeth-project.eu]

- 2. atamankimya.com [atamankimya.com]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. benchchem.com [benchchem.com]

- 5. acme-hardesty.com [acme-hardesty.com]

- 6. This compound, 109-36-4 [thegoodscentscompany.com]

- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 8. vernier.com [vernier.com]

- 9. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. rsc.org [rsc.org]

- 17. file.chemscene.com [file.chemscene.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Ethylhexyl Stearate

Chemical Identity and Synonyms

2-Ethylhexyl stearate is a versatile ester widely utilized for its emollient and lubricating properties in various industries, including cosmetics, personal care, and industrial applications. It is the ester formed from the reaction of stearic acid and 2-ethylhexanol.[1][2]

CAS Number: 22047-49-0[3][4][5][6][7]

Synonyms: 2-Ethylhexyl stearate is also known by a variety of other names, which include:

Physicochemical Properties

2-Ethylhexyl stearate is a clear, colorless to slightly yellow oily liquid at room temperature.[1][2] It is characterized by its low viscosity and oily nature, which allows it to form a non-greasy, hydrophobic film when applied to surfaces like skin.[1][2] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Stearate

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₅₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 396.69 g/mol | [1][3][4][5] |

| Density | ~0.85 - 0.86 g/cm³ | [9] |

| Boiling Point | 431.8 - 432 °C at 760 mmHg | [9] |

| Viscosity | 450 cP @ 25°C | [10] |

| Flash Point | ~219 °C | |

| Water Solubility | < 0.05 mg/L @ 25 °C | [1] |

| logP (Octanol/Water Partition Coeff.) | 11.59 (calculated) | [1] |

| Refractive Index | ~1.451 | |

| Acid Value | ≤ 1.0 mg KOH/g | [9][10] |

| Saponification Value | 130 - 170 mg KOH/g | [10] |

| Iodine Value | ≤ 1.0 g/100g | [9][10] |

Experimental Protocols

Synthesis of 2-Ethylhexyl Stearate

3.1.1 Conventional Synthesis: Acid-Catalyzed Esterification

The traditional method for producing 2-ethylhexyl stearate involves the direct esterification of stearic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires high temperatures to drive the reaction to completion by removing the water byproduct.

3.1.2 Advanced Synthesis: Ultrasound-Assisted Enzymatic Esterification

A more modern, "green" synthesis approach utilizes enzymatic catalysis combined with ultrasound irradiation to improve reaction efficiency and reduce environmental impact.[11][12] This method offers significantly shorter reaction times compared to conventional mechanical stirring.[11][12]

Objective: To synthesize 2-ethylhexyl stearate from stearic acid and 2-ethylhexanol using an immobilized lipase catalyst and ultrasound assistance.

Materials:

-

Stearic Acid

-

2-Ethylhexanol

-

Immobilized Lipase (e.g., Fermase CALB 10000)

-

Solvent (optional, can be a solvent-free system)

-

Ultrasonic bath or probe sonicator with temperature and power control

Methodology:

-

Reactant Preparation: Combine 2-ethylhexanol and stearic acid in a reaction vessel. A molar ratio of 2:1 (2-ethylhexanol to stearic acid) is optimal for achieving high conversion.[2][11]

-

Catalyst Addition: Add the immobilized lipase catalyst to the mixture. An enzyme concentration of 2% (w/w of total reactants) has been shown to be effective.[2][11]

-

Ultrasonic Reaction: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 3-4 hours.[2][11] The progress can be monitored by taking aliquots and analyzing the acid value of the mixture or by using chromatographic techniques (GC or HPLC) to determine the concentration of the ester product.

-

Product Isolation: Once the desired conversion (e.g., >95%) is reached, stop the reaction.[11] The immobilized enzyme can be recovered by simple filtration for reuse. The resulting product can be purified further if necessary, for example, by vacuum distillation to remove any unreacted starting materials.

Analytical Determination

3.2.1 Gas Chromatography (GC) Analysis

Gas chromatography is a suitable method for the analysis of 2-ethylhexyl stearate, allowing for purity assessment and quantification.

Objective: To determine the purity of a 2-ethylhexyl stearate sample and identify any volatile impurities.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as one with a methyl silicone stationary phase (e.g., Ultra-1).[3][6]

-

Carrier Gas: Helium (He).[6]

-

Temperature Program:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C (FID) or MS transfer line temperature.

Methodology:

-

Sample Preparation: Dilute the 2-ethylhexyl stearate sample in a suitable solvent (e.g., hexane or isooctane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time for 2-ethylhexyl stearate on a standard non-polar column is well-documented, with a reported Kovats retention index of 2684.[5][6] The peak area can be used to calculate the purity of the sample relative to a standard or as a percentage of total peak area. An MS detector can be used for definitive identification of the peak and any impurities.

Application Workflows and Logical Diagrams

As an excipient, 2-ethylhexyl stearate does not participate in biological signaling pathways. Its role in drug development is primarily in formulation and ensuring product safety. The following diagrams illustrate the typical workflows where this ingredient is assessed and utilized.

Caption: A typical workflow for pharmaceutical formulation development.[13][14][15]

Caption: Workflow for the safety assessment of a cosmetic ingredient.[16][17][18]

Toxicological Summary

2-Ethylhexyl stearate is generally considered to have a low order of toxicity. It is not a significant skin irritant in the concentrations used in cosmetic formulations and is not considered a skin sensitizer.[1][7]

Table 2: Toxicological Data for 2-Ethylhexyl Stearate

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg bw | Mouse | [7] |

| Skin Irritation | Not irritating to slightly irritating (effects reversible) | Rabbit, Human | [7] |

| Eye Irritation | Non-irritating (in vitro HET-CAM assay) | Chicken Egg | [7] |

Based on available data, expert panels have concluded that 2-ethylhexyl stearate is safe for use in cosmetic products when formulated to be non-irritating.[5] Due to its large molecular weight (396.69 g/mol ) and high lipophilicity (logP > 11), dermal absorption is not expected to be significant.[1] Any absorbed ester is likely to be hydrolyzed by esterases into stearic acid and 2-ethylhexanol, which are then metabolized through normal physiological pathways.[1]

References

- 1. ETHYLHEXYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. 2-Ethylhexyl stearate [webbook.nist.gov]

- 4. 2-Ethylhexyl stearate [webbook.nist.gov]

- 5. 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethylhexyl stearate [webbook.nist.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 2-ETHYLHEXYL STEARATE | 22047-49-0 [chemicalbook.com]

- 9. 2-Ethyl Hexyl Stearate Manufacturers, with SDS [mubychem.com]

- 10. emeryoleo.com [emeryoleo.com]

- 11. Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formulation Development | Adragos Pharma [adragos-pharma.com]

- 14. pharmafocuseurope.com [pharmafocuseurope.com]

- 15. Drug Product Formulation Process | Vici Health Sciences [vicihealthsciences.com]

- 16. Safety Assessment of Ingredients as Used in Cosmetics — Auditive [auditive.io]

- 17. How to perform the Cosmetic Product Safety Assessment? | Cosmedesk Blog [cosmedesk.com]

- 18. Comprehensive Guide to Cosmetic Product Safety Assessment [ecomundo.eu]

An In-depth Technical Guide to the Solubility of Octyl Stearate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Stearate

This compound, also known as ethylhexyl stearate, is an ester formed from the reaction of stearic acid and octanol (specifically, 2-ethylhexanol).[1] It is a non-polar molecule with a long hydrocarbon chain, which dictates its physicochemical properties, including its solubility profile.[2] Classified as a stearate ester, it presents as a clear, colorless to slightly yellowish, oily liquid with a faint odor.[1][2]

Due to its emollient, moisturizing, and solvent properties, this compound is extensively utilized in the formulation of cosmetics, personal care products, and topical pharmaceuticals.[1][2] It serves to improve the texture and feel of formulations, enhance the spreadability of pigments, and act as a vehicle for active pharmaceutical ingredients (APIs).[2] Its low viscosity and oily nature allow it to form a thin, non-greasy, hydrophobic film on the skin, preventing water loss.[1]

Solubility Profile of this compound

The principle of "like dissolves like" governs the solubility of this compound. As a non-polar, lipophilic compound, it is generally soluble or miscible with non-polar organic solvents and insoluble in polar solvents like water.[1][3][4] While specific quantitative solubility data (e.g., in g/100 mL) is not consistently available in publicly accessible literature, a qualitative summary based on technical data sheets and safety assessments provides a strong indication of its behavior in various common organic solvents.

The following table summarizes the known solubility characteristics of this compound.

| Solvent | Solvent Type | Expected Solubility | Reference(s) |

| Water | Polar Protic | Insoluble | [1][3] |

| Ethanol | Polar Protic | Soluble / Partly Soluble | [3][5][6] |

| Acetone | Polar Aprotic | Soluble | [3][5] |

| Chloroform | Non-polar | Soluble | [5] |

| Diethyl Ether | Non-polar | Soluble | [3] |

| Propylene Glycol | Polar Protic | Partly Soluble | [5][7] |

| Glycerin | Polar Protic | Partly Soluble | [5][7] |

| Mineral Oil | Non-polar | Soluble | [3] |

| Castor Oil | Non-polar | Soluble | [3] |

| Corn Oil | Non-polar | Soluble | [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the gravimetric method, often referred to as the "shake-flask" method, is a standard and reliable approach for determining the solubility of a solid or liquid solute in a solvent.[4][8][9]

Gravimetric Method for Solubility Measurement

This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic Solvent of interest

-

Analytical balance (accuracy ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Sealed vials or flasks

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Pre-weighed evaporation vials or dishes

-

Fume hood, vacuum desiccator, or oven

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure that a saturated solution is achieved.[8][9]

-

Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to rest at the constant temperature for several hours to permit the undissolved this compound to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To ensure no solid microparticles are transferred, pass the collected liquid through a syringe filter appropriate for the organic solvent being used.[4]

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven may be used at a temperature below the solvent's boiling point.[4][8]

-

Drying and Weighing: Once the solvent is fully evaporated, place the dish containing the this compound residue in a vacuum desiccator to remove any residual solvent traces until a constant weight is achieved.[4] Weigh the dish with the dried residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

-

Mass of Solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility = Mass of Solute / Volume of filtrate collected

-

The result is typically expressed in units such as g/mL, mg/mL, or g/100 mL.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | CAS 109-36-4 | AllanChem [allanchem.com]

- 3. nanotrun.com [nanotrun.com]

- 4. benchchem.com [benchchem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. This compound, 109-36-4 [thegoodscentscompany.com]

- 7. cir-safety.org [cir-safety.org]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl stearate (CAS No: 109-36-4), the ester of n-octanol and stearic acid, is a versatile compound widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its popularity stems from its excellent emollient, solvent, and lubricating properties. In pharmaceutical formulations, particularly topical preparations like creams, lotions, and ointments, this compound serves as a vehicle, enhancing the texture, consistency, and delivery of active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and structured data for easy reference.

Physical Properties

This compound is typically a clear, colorless to slightly yellowish oily liquid at room temperature, though it can also exist as a waxy solid.[1][2] It possesses a faint, characteristic odor.[2] Key physical properties are summarized in the tables below.

General Physical Characteristics

| Property | Value | Source(s) |

| Physical State | Clear, colorless to slightly yellowish liquid or waxy solid | [1][2] |

| Odor | Faint, characteristic | [2] |

Quantitative Physical Data

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₂₆H₅₂O₂ | - | |

| Molecular Weight | 396.69 | g/mol | |

| Melting Point | 43 - 44 | °C | [4] |

| Boiling Point | 438.7 ± 13.0 | °C at 760 mmHg | [4][5] |

| Density | 0.860 ± 0.06 | g/cm³ | [4] |

| Refractive Index | 1.451 | - | |

| Flash Point | 225.6 | °C | [5] |

| Vapor Pressure | 6.79E-08 | mmHg at 25°C | |

| logP (Octanol-Water Partition Coefficient) | 11.994 (estimated) | - | [5] |

Chemical Properties

This compound is an ester, and its chemical behavior is characteristic of this functional group. It is stable under recommended storage conditions and is not expected to readily autoxidize.[6][7]

Solubility Profile

This compound is insoluble in water but soluble in many organic solvents such as alcohol, chloroform, and acetone.[2][6][8]

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2][6] |

| Alcohol | Soluble | [5][6] |

| Chloroform | Soluble | [8] |

| Acetone | Soluble | [8] |

| Mineral Oil | Soluble (Hot) | [9] |

| Ether | Soluble | [6] |

Reactivity and Stability

-

Hydrolysis: As an ester, this compound can undergo hydrolysis to yield stearic acid and octanol. This reaction is typically catalyzed by acids or bases.[7]

-

Stability: It is stable under normal handling and storage conditions.[2] It should be kept away from strong oxidizing agents.[2]

-

Thermal Stability: this compound offers good thermal stability, which is beneficial in manufacturing processes that involve heating.[2]

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are provided below. These are generalized methods and may require optimization based on available equipment and specific sample characteristics.

Synthesis of this compound (Direct Esterification)

This protocol is adapted from a general procedure for ester synthesis.[10]

Materials:

-

Stearic acid

-

n-Octanol

-

Sulfuric acid (concentrated)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, heating mantle, magnetic stirrer.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1.0 mol), n-octanol (1.2 mol), and toluene.

-

Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

-

Heat the mixture to reflux (approximately 110-120°C).

-

Collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Melting Point Determination (Capillary Method)

This protocol is a standard laboratory procedure for determining the melting point of a solid.[11][12]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the closed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to about 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has melted (the end of melting). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Viscosity Measurement (Rotational Viscometer)

This protocol outlines a general method for measuring viscosity.[13][14]

Materials:

-

This compound sample

-

Rotational viscometer

-

Appropriate spindle

-

Temperature-controlled water bath

Procedure:

-

Ensure the viscometer is calibrated and level.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Place the this compound sample in a suitable container and allow it to equilibrate to the desired temperature in a water bath (e.g., 25°C).

-

Immerse the spindle into the sample to the indicated immersion mark.

-

Start the spindle rotation and allow the reading to stabilize.

-

Record the viscosity reading and the torque percentage. For accurate measurements, the torque should ideally be between 10% and 90%.

-

Perform replicate measurements to ensure reproducibility.

Spectroscopic Analysis

While specific spectra for this compound are not provided, the following outlines the general procedures for obtaining FT-IR and NMR spectra, which are crucial for structural confirmation.

This is a general protocol for FT-IR analysis of a liquid sample.[15]

Procedure:

-

Obtain a background spectrum of the empty ATR crystal or salt plate.

-

Place a small drop of the liquid this compound sample onto the ATR crystal or between two salt plates (NaCl or KBr).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Identify characteristic peaks, such as the C=O stretch of the ester group (around 1740 cm⁻¹) and the C-H stretches of the aliphatic chains (around 2850-2960 cm⁻¹).

This is a general protocol for acquiring ¹H and ¹³C NMR spectra.[3][15][16]

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound molecule. Key signals to expect include those for the ester functional group and the long aliphatic chains.

Applications in Research and Drug Development

This compound's favorable properties make it a valuable excipient in pharmaceutical and cosmetic research and development.

-

Topical Drug Delivery: It acts as a vehicle in creams and ointments, helping to solubilize APIs and improve their penetration into the skin.[1]

-

Emollient: In skincare products, it functions as an emollient, forming a thin, non-greasy film on the skin that helps to prevent water loss and leaves the skin feeling soft and smooth.[2]

-

Solvent: Its ability to dissolve other substances makes it a useful solvent in various formulations.[2]

-

Lubricant: It is also used as a lubricant in industrial applications, such as metalworking fluids.[1]

Conclusion

This compound is a well-characterized compound with a range of applications, particularly in topical formulations. Its physical and chemical properties, including its emollient nature, solvency, and stability, make it a valuable ingredient for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a solid foundation for its effective utilization in various scientific and industrial settings.

References

- 1. This compound | CAS 109-36-4 | AllanChem [allanchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. aocs.org [aocs.org]

octyl stearate melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Octyl Stearate

Introduction

This compound (CAS No. 109-36-4), the ester of octanol and stearic acid, is a widely utilized emollient, solvent, and thickening agent in the cosmetics and personal care industries.[1] Its physical properties, particularly its melting and boiling points, are critical parameters for formulation development, manufacturing process control, and quality assurance. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, details the experimental methodologies for their determination, and presents this information in a format tailored for researchers, scientists, and drug development professionals.

Physicochemical Data of this compound

The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and safety data sheets.

| Property | Value | Reference(s) |

| Melting Point | 43-44 °C | [2][3][4] |

| Boiling Point | 438.7 °C at 760 mmHg | [2][5] |

| 438.00 to 439.00 °C at 760 mmHg (estimated) | [6] | |

| Density | 0.86 g/cm³ | [2] |

| 0.860 ± 0.06 g/cm³ (predicted) | [3][4] | |

| Flash Point | 225.6 °C | [2][6] |

| Vapor Pressure | 6.79 x 10⁻⁸ mmHg at 25°C | [2][5] |

| Molecular Formula | C₂₆H₅₂O₂ | [2][7] |

| Molecular Weight | 396.7 g/mol | [7] |

Experimental Protocols for Determination of Melting and Boiling Points

Standardized methods are employed to determine the melting and boiling points of organic compounds like this compound. The precision of these methods is crucial for assessing the purity of the substance.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[9] The heating medium is typically a high-boiling oil that provides uniform heat distribution.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. This compound | 109-36-4 [amp.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound, 109-36-4 [thegoodscentscompany.com]

- 7. This compound | C26H52O2 | CID 30916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

Spectroscopic Profile of Octyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octyl stearate (C26H52O2), a long-chain ester commonly used as an emollient and lubricant in the pharmaceutical and cosmetic industries. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines the general experimental protocols for acquiring this data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy for long-chain esters and data available in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂- (Octyl) |

| ~2.28 | t | 2H | -CH₂ -COO- (Stearate) |

| ~1.62 | quintet | 2H | -O-CH₂-CH₂ - (Octyl) |

| ~1.25 | m (br s) | 38H | -(CH₂ )₁₄- (Stearate) & -(CH₂ )₅- (Octyl) |

| ~0.88 | t | 6H | CH₃ - (Stearate & Octyl) |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- (Octyl) |

| ~34.4 | -C H₂-COO- (Stearate) |

| ~31.9 | -C H₂-CH₃ (Penultimate, Stearate) |

| ~29.7 - ~29.1 | -(C H₂)n- (Bulk methylene chain, Stearate & Octyl) |

| ~28.7 | -O-CH₂-C H₂- (Octyl) |

| ~25.9 | -C H₂-CH₂-COO- (Stearate) |

| ~22.7 | -C H₂-CH₃ (Penultimate, Octyl) |

| ~14.1 | C H₃- (Stearate & Octyl) |

Infrared (IR) Spectroscopy

Sample Preparation: Thin film (liquid)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2924 | Strong | C-H Asymmetric Stretch | Alkane (-CH₂) |

| ~2853 | Strong | C-H Symmetric Stretch | Alkane (-CH₂) |

| ~1740 | Very Strong, Sharp | C=O Stretch | Ester (-COO-) |

| ~1465 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1170 | Strong | C-O Stretch | Ester (-COO-) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 396 | Low | [M]⁺ (Molecular Ion) |

| 285 | Moderate | [CH₃(CH₂)₁₆COOH]⁺ (Stearic acid fragment) |

| 267 | Moderate | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion) |

| 112 | High | [C₈H₁₆]⁺ (Octene fragment via McLafferty rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and shimmed to ensure optimal magnetic field homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans are co-added.

¹³C NMR Acquisition:

-

A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.

-

A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

A spectral width of approximately 220 ppm is used.

FT-IR Spectroscopy

Sample Preparation:

-

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) method is commonly used. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is collected to account for atmospheric and instrumental interferences.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

This compound is dissolved in a volatile organic solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 100 °C is held for 2 minutes, then ramped to 300 °C at a rate of 10-15 °C/min and held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Octyl Stearate as a Fatty Acid Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl stearate, the ester of octanol and stearic acid, is a versatile fatty acid ester with the chemical formula C₂₆H₅₂O₂.[1][2] It is a clear, colorless to slightly yellowish liquid at room temperature, valued for its emollient, moisturizing, and solvent properties.[2] In the pharmaceutical industry, this compound serves as a key excipient in topical and transdermal drug delivery systems, enhancing the formulation's texture and aiding in the delivery of active pharmaceutical ingredients (APIs) to the skin.[2] This technical guide provides a comprehensive overview of the synthesis, purification, physicochemical properties, and applications of this compound in drug development, complete with detailed experimental protocols and data presented for easy comparison.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations. The following table summarizes key quantitative data.

| Property | Value | References |

| Chemical Formula | C₂₆H₅₂O₂ | [1] |

| Molecular Weight | 396.69 g/mol | [1] |

| CAS Number | 109-36-4 | [3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [2] |

| Melting Point | 43-44 °C | [3] |

| Boiling Point | 438.7 °C at 760 mmHg | [3] |

| Density | 0.860 g/cm³ (Predicted) | [3] |

| logP (Octanol/Water) | 11.994 (Estimated) | [3] |

| Solubility | Insoluble in water; Soluble in alcohols and other polar organic solvents. | [4] |

| Saponification Value | 140 - 156 mg KOH/g | - |

Synthesis and Purification

This compound is primarily synthesized through the esterification of stearic acid and octanol. The two main catalytic methods are acid catalysis and enzymatic catalysis.

Synthesis Methods

3.1.1 Acid-Catalyzed Esterification (Fischer Esterification)

This widely used method involves the reaction of stearic acid with octanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.[5][6]

3.1.2 Enzyme-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative, employing lipases as catalysts under milder reaction conditions. This method minimizes by-product formation and simplifies purification.

Experimental Protocols

3.2.1 Protocol for Acid-Catalyzed Synthesis of this compound

-

Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine stearic acid (56.9 g, 0.2 mol), octanol (31.2 g, 0.24 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol). Add 150 mL of toluene as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reflux for 4-6 hours, or until the theoretical amount of water (approximately 3.6 mL) has been collected. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by deionized water (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

For high purity, the crude this compound can be purified by vacuum distillation. The distillation is typically performed at a pressure of 1-10 mmHg, with the boiling point of this compound being significantly lower under vacuum.[7][8][9]

-

3.2.2 Protocol for Purification by Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all connections are well-sealed.

-

Distillation: Heat the crude this compound in the distillation flask under reduced pressure. The boiling point will depend on the applied vacuum. For example, at a pressure of 1 mmHg, the boiling point will be significantly lower than the atmospheric boiling point of 438.7 °C. Collect the fraction that distills over at the expected boiling point for this compound under the specific vacuum conditions.

-

Characterization: Analyze the purity of the distilled this compound using GC-MS or NMR spectroscopy.

Applications in Drug Development

This compound's lipophilic nature and skin-friendly properties make it a valuable excipient in topical and transdermal drug delivery systems.

Role as a Vehicle and Solvent

This compound is an excellent solvent for many lipophilic APIs, enhancing their solubility in topical formulations such as creams, lotions, and ointments.[2] This increased solubility can lead to improved drug loading and bioavailability.

Table of API Solubilities in Lipidic Vehicles (for reference)

| API | Lipid Vehicle | Solubility | Reference |

| Ibuprofen | Oleic Acid | >20% w/w | [10] |

| Diclofenac | Propylene Glycol | ~40% w/w | [11] |

| Lidocaine | Castor Oil | ~538 mg/mL | [12] |

Note: Specific solubility data for various APIs directly in this compound is limited in publicly available literature. The above table provides context for API solubility in similar lipophilic environments.

Function as a Skin Penetration Enhancer

Fatty acid esters like this compound can act as penetration enhancers, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin. The mechanism is believed to involve the disruption of the highly ordered lipid bilayers in the stratum corneum, thereby increasing the fluidity of the lipid matrix and enhancing drug diffusion.[13][14]

Use in Nanoemulsions and Microemulsions

This compound can be used as the oil phase in the formulation of nanoemulsions and microemulsions, which are advanced drug delivery systems for enhancing the solubility and bioavailability of poorly water-soluble drugs.[15][16][17] The small droplet size of these emulsions provides a large surface area for drug release and absorption.

Table of Typical Nanoemulsion Formulation Parameters

| Parameter | Typical Range |

| Oil Phase (e.g., this compound) | 5-20% w/w |

| Surfactant (e.g., Tween 80) | 10-30% w/w |

| Co-surfactant (e.g., Propylene Glycol) | 5-15% w/w |

| Aqueous Phase | q.s. to 100% |

| Droplet Size | 20-200 nm |

| Polydispersity Index (PDI) | < 0.3 |

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes a typical in vitro skin permeation study using a Franz diffusion cell to evaluate the effect of this compound in a topical formulation.

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Thaw the skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32 ± 1 °C.

-

Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (containing the API and this compound) and a control formulation (without this compound) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

-

Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the cumulative amount of API permeated per unit area versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any residual starting materials or by-products.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (EI, 70 eV) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[1][18] The spectra will show characteristic peaks corresponding to the protons and carbons of the octyl and stearate moieties.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[19] It has low acute oral toxicity and is typically non-irritating to the skin at concentrations used in formulations. As with any excipient, it is essential to consult the relevant regulatory guidelines and safety data sheets before use in drug product development.

Conclusion

This compound is a valuable fatty acid ester with a well-established role in pharmaceutical formulations, particularly for topical and transdermal applications. Its properties as an emollient, solvent, and penetration enhancer contribute to the development of effective and aesthetically pleasing drug products. This guide has provided a detailed overview of its synthesis, purification, properties, and applications, offering a solid foundation for researchers and drug development professionals working with this versatile excipient.

References

- 1. This compound | C26H52O2 | CID 30916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 109-36-4 | AllanChem [allanchem.com]

- 3. This compound | 109-36-4 [chemicalbook.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Synthesis and optimization ring opening of monoepoxide linoleic acid using p-toluenesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thaiscience.info [thaiscience.info]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. ijpsr.com [ijpsr.com]

- 18. researchgate.net [researchgate.net]

- 19. Final report on the safety assessment of Octyidodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Octyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl stearate, the ester of octanol and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries.[1] Its primary functions include acting as an emollient, lubricant, and solvent. In pharmaceutical formulations, particularly in topical and transdermal delivery systems, this compound's performance and the stability of the final product are intrinsically linked to its thermal properties. Exposure to elevated temperatures during manufacturing processes such as heat sterilization, or during storage and transport, can potentially lead to its degradation, impacting the safety, efficacy, and shelf-life of the drug product. This technical guide provides a comprehensive overview of the thermal stability of this compound, detailing its decomposition profile, oxidative stability, and the experimental protocols used for their evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Chemical Name | Octyl Octadecanoate | [2] |

| CAS Number | 109-36-4 | [3] |

| Molecular Formula | C₂₆H₅₂O₂ | [2][3] |

| Molecular Weight | 396.7 g/mol | [2] |

| Melting Point | 43-44 °C | [3][4] |

| Boiling Point | 438.7 °C at 760 mmHg | [3] |

| Flash Point | 225.6 °C | [3] |

| Density | 0.86 g/cm³ | [3] |

Table 1: Physicochemical Properties of this compound

Thermal Decomposition Analysis

The thermal stability of this compound is primarily assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the temperatures at which the material begins to decompose and the nature of its thermal transitions.

Thermogravimetric Analysis (TGA)

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 200 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 250 - 280 °C | The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve. |

| Final Residue at 600 °C | < 1% | The percentage of mass remaining at the end of the analysis under an inert atmosphere, indicating nearly complete volatilization of decomposition products. |

Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, crystallization temperatures, and other thermal transitions. For this compound, a key application of DSC is to determine its melting behavior and to assess its oxidative stability.

| Parameter | Representative Value | Description |

| Melting Onset Temperature | ~ 40 - 42 °C | The temperature at which the melting process begins. |

| Peak Melting Temperature | ~ 43 - 44 °C | The temperature at which the melting process is at its maximum rate. |

| Enthalpy of Fusion (ΔH_fus) | ~ 180 - 200 J/g | The amount of energy required to melt the sample. |

Table 3: Representative Differential Scanning Calorimetry (DSC) Data for this compound

Oxidative Stability

In the presence of oxygen, the thermal degradation of this compound can be accelerated through oxidative processes. The oxidative stability is a critical parameter for determining the shelf-life and storage conditions of formulations containing this ester. The Rancimat method and high-pressure DSC are commonly employed to evaluate oxidative stability.

Rancimat Method

The Rancimat method is an accelerated aging test that determines the oxidation stability of oils and fats by measuring the induction time.[6] A stream of air is passed through the heated sample, and the volatile oxidation products are collected in a measuring vessel containing deionized water. The increase in conductivity of the water marks the induction time.

| Parameter | Representative Value | Description |

| Induction Time at 110 °C | > 20 hours | The time until the onset of rapid oxidation. A longer induction time indicates higher stability. |

Table 4: Representative Rancimat Data for this compound

High-Pressure Differential Scanning Calorimetry (PDSC)

PDSC is used to determine the Oxidation Induction Time (OIT) under elevated pressure and temperature. The OIT is the time from the initial exposure to oxygen to the onset of the exothermic oxidation peak.

| Parameter | Representative Value | Description |

| Oxidation Induction Time (OIT) at 150 °C and 500 psi Oxygen | ~ 30 - 50 minutes | A relative measure of the resistance to oxidation under accelerated conditions. |

Table 5: Representative High-Pressure DSC (PDSC) Data for this compound

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (T_peak).

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the TGA curve.

-

Differential Scanning Calorimetry (DSC) for Melting Profile

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 80 °C at a heating rate of 5 °C/min.

-

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting endotherm.

-

Rancimat Method for Oxidative Stability

Objective: To determine the oxidation induction time of this compound.

Instrumentation: A Rancimat instrument.

Methodology:

-

Sample Preparation: Weigh approximately 3 g of this compound directly into a clean reaction vessel.

-

Instrument Setup:

-

Fill the measuring vessel with 60 mL of deionized water.

-

Set the heating block temperature to 110 °C.

-

Set the air flow rate to 20 L/h.

-

-

Measurement: Place the reaction and measuring vessels in the instrument and start the measurement. The instrument will automatically record the conductivity of the water over time.

-

Data Analysis: The induction time is determined as the time taken to reach the inflection point of the conductivity curve.

Decomposition Pathway and Visualization

The thermal decomposition of long-chain saturated esters like this compound in an inert atmosphere is generally believed to proceed through a non-radical, intramolecular elimination reaction (pyrolysis) involving a six-membered ring transition state. This mechanism is a type of β-elimination.

Caption: Proposed thermal decomposition pathway of this compound.

The primary decomposition products are stearic acid and 1-octene. At higher temperatures, these initial products can undergo further degradation.

The following diagram illustrates the experimental workflow for assessing the thermal stability of this compound.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

This compound exhibits good thermal stability, with decomposition occurring at temperatures significantly above those typically encountered in standard pharmaceutical manufacturing and storage. However, for processes involving high temperatures, such as heat sterilization, a thorough understanding of its decomposition profile and oxidative stability is crucial. The data and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound in their specific formulations, ensuring product quality, safety, and efficacy.

References

An In-depth Technical Guide to the Safe Laboratory Handling of Octyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for octyl stearate in a laboratory setting. It is intended for professionals in research, science, and drug development to ensure safe usage and mitigate potential hazards.

Chemical and Physical Properties

This compound, also known as 2-ethylhexyl stearate, is an ester of stearic acid and 2-ethylhexanol.[1] It is a clear, colorless to slightly yellowish oily liquid with a faint odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C26H52O2 | [1][4] |

| Molecular Weight | 396.69 g/mol | [1][4] |

| CAS Number | 22047-49-0 (for 2-Ethylhexyl stearate) | [1] |

| Appearance | Clear, colorless to slightly yellowish liquid | [1][2] |

| Odor | Faint | [1] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [1][3] |

| Boiling Point | 438.00 to 439.00 °C @ 760.00 mm Hg (est) | [3] |

| Flash Point | 438.00 °F (225.60 °C) (est) | [3] |

Toxicological Data

This compound is generally considered to have low acute toxicity.[1][5] However, it can cause irritation upon contact with the eyes or if ingested.[1] Skin irritation is considered minimal, especially at concentrations used in cosmetic formulations.[1][5]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Very low | Rats and mice | [5][6] |

| Skin Irritation | Minimal to mild | Rabbits | [5][6] |

| Eye Irritation | Slight, transient | Rabbits | [5][6] |

| Sensitization | Non-sensitizing | Clinical tests | [5][6] |

| Mutagenicity | Non-mutagenic | Ames test | [5][6] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[7][8] However, some suppliers may indicate hazards such as skin irritation, eye irritation, and respiratory tract irritation.[9] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Safe Handling and Storage

Proper handling and storage are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected prior to use.[7]

-

Skin and Body Protection: Wear suitable protective clothing.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Handling Procedures

-

Handle in a well-ventilated place.[7]

-

Avoid formation of dust and aerosols.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

-

Wash hands thoroughly after handling.[10]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from oxidizing agents.[1]

-

Store apart from foodstuff containers or incompatible materials.[7]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[7][11]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[12]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7][8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[7][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

-

Containment and Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[7]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion Test (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.